Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate
Description
Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate (CAS: 1849898-37-8) is a pyrimidine-derived ester compound featuring a benzylamino substituent and a methyl ester group. This compound is utilized in medicinal chemistry research, particularly in the development of kinase inhibitors and antimicrobial agents, owing to its structural versatility .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-2-pyrimidin-5-ylacetate |
InChI |
InChI=1S/C14H15N3O2/c1-19-14(18)13(12-8-15-10-16-9-12)17-7-11-5-3-2-4-6-11/h2-6,8-10,13,17H,7H2,1H3 |
InChI Key |
NAKRSZATLPDKEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CN=CN=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
Key Observations :
- Pyrimidine vs. Non-Pyrimidine Cores: The target compound and the amide derivative in share a pyrimidine core, which enhances binding to biological targets like enzymes or DNA.
- Ester vs. Amide Groups : The methyl ester in the target compound offers higher hydrolytic lability compared to the dimethylamide in , which may affect metabolic stability and bioavailability.
- Substituent Effects : The hydroxyl group in increases hydrophilicity (predicted logP: ~1.8) compared to the target compound (logP: ~2.3), while the thioether and thietane groups in introduce sulfur-based metabolism pathways .
Physicochemical and Pharmacokinetic Properties
Key Findings :
- The target compound’s pyrimidin-5-yl group contributes to moderate lipophilicity (logP 2.3), balancing membrane permeability and aqueous solubility.
- The thioether derivative exhibits the highest logP (2.7), suggesting superior lipid bilayer penetration but poorer solubility.
- The amide derivative shows enhanced solubility due to its hydroxyl and polar amide groups, making it more suitable for intravenous formulations .
Biological Activity
Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
This compound belongs to the pyrimidine derivative class, which is known for various biological activities. The presence of the benzylamino group enhances its pharmacological profile by contributing to its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its in vitro antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 500 to 1000 µg/mL against standard bacterial strains, indicating moderate antibacterial efficacy .
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 500-1000 |
| Novel pyrimidine derivatives | S. aureus | 500-1000 |
2. Anti-inflammatory Activity
Pyrimidine derivatives are also noted for their anti-inflammatory effects. This compound has been implicated in the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Inhibition Studies : Compounds similar to this compound have shown IC50 values as low as 0.04 μmol for COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its mechanism involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells.
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the pyrimidine ring enhance anticancer activity.
Table 2: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (human carcinoma) | <10 |
| Related pyrimidine derivatives | U251 (glioblastoma) | <30 |
Case Studies and Research Findings
Numerous studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Evaluation : A study conducted by Nagaraj et al. synthesized various pyrimidine derivatives and evaluated their antibacterial properties, highlighting the importance of substituents in enhancing bioactivity .
- Anti-inflammatory Mechanism : Research by Aly and Nassar demonstrated that certain pyrimidine derivatives effectively inhibited COX enzymes, showcasing their potential as anti-inflammatory agents .
- Anticancer Properties : A detailed SAR study revealed that modifications on the pyrimidine scaffold significantly influenced anticancer activity, suggesting avenues for further drug development targeting specific cancer types .
Q & A
Q. What are the key synthetic pathways for Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves condensation of pyrimidin-5-yl acetic acid derivatives with benzylamine, followed by esterification. A common method includes:
- Step 1: Reacting 2-pyrimidin-5-yl-acetic acid with benzylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the benzylamino intermediate.
- Step 2: Methyl esterification using methanol and a catalytic acid (e.g., H2SO4) under reflux.
Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products like hydrolyzed esters.
- Adjust solvent polarity (e.g., THF vs. DCM) to improve yield .
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
Answer:
- <sup>1</sup>H NMR:
- Pyrimidine protons: δ 8.6–9.0 ppm (doublet for C5-H).
- Benzyl CH2: δ 4.3–4.5 ppm (singlet).
- Methoxy group: δ 3.7 ppm (singlet).
- IR:
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for determining spatial arrangement:
Q. What strategies mitigate conflicting bioactivity data in studies of pyrimidine derivatives like this compound?
Answer: Contradictions in biological assays (e.g., IC50 variability) often arise from:
- Solubility Issues: Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
- Assay Design: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.
- Metabolic Stability: Test liver microsome stability to rule out rapid degradation .
Q. How can computational modeling predict the binding affinity of this compound to kinase targets?
Answer:
- Docking Software: Use AutoDock Vina or Schrödinger Suite.
- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2).
- Validation: Compare predicted ΔG values with experimental SPR (Surface Plasmon Resonance) data.
A recent study showed a correlation coefficient (R<sup>2</sup>) of 0.78 between computational and experimental binding energies for pyrimidine analogs .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer: Critical bottlenecks include:
- Purification: Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane).
- Yield Loss: Optimize stoichiometry of benzylamine (1.2 equivalents) to reduce unreacted starting material.
- Safety: Monitor exothermic esterification steps using in situ IR spectroscopy .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values for this compound?
Answer: Reported solubility variations (e.g., DMSO vs. PBS) likely stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
